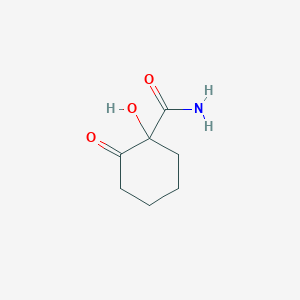
1-Hydroxy-2-oxocyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-oxocyclohexane-1-carboxamide is a chemical compound with the molecular formula C7H11NO3 It is a derivative of cyclohexane, featuring a hydroxyl group, a ketone group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-oxocyclohexane-1-carboxamide can be synthesized through several methods. One common approach involves the oxidation of 2-oxocyclohexanecarboxamide using appropriate oxidizing agents. The reaction conditions typically include controlled temperature and pH to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-oxocyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl and carboxamide groups can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the substituents involved, but typical reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1-Hydroxy-2-oxocyclohexane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-hydroxy-2-oxocyclohexane-1-carboxamide involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the carboxamide group can interact with various receptors, modulating their function and influencing biological pathways .
Comparison with Similar Compounds
2-Oxocyclohexanecarboxamide: Shares a similar structure but lacks the hydroxyl group.
Cyclohexanecarboxamide: Lacks both the hydroxyl and ketone groups.
2-Hydroxycyclohexanecarboxamide: Contains a hydroxyl group but lacks the ketone group.
Uniqueness: 1-Hydroxy-2-oxocyclohexane-1-carboxamide is unique due to the presence of all three functional groups (hydroxyl, ketone, and carboxamide) in its structure. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
CAS No. |
61889-72-3 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-hydroxy-2-oxocyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H11NO3/c8-6(10)7(11)4-2-1-3-5(7)9/h11H,1-4H2,(H2,8,10) |
InChI Key |
TYEQLHGXAZTTKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C1)(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















